molecular formula C6H10O5 B15352893 1,6-Anhydro-beta-D-mannopyranose-13C3

1,6-Anhydro-beta-D-mannopyranose-13C3

Cat. No.: B15352893
M. Wt: 165.12 g/mol
InChI Key: TWNIBLMWSKIRAT-SMFPAABOSA-N
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Description

1,6-Anhydro-beta-D-mannopyranose-13C3 is a naturally occurring anhydro sugar with the molecular formula C6H10O5. It is a derivative of beta-D-mannopyranose, where the hydroxyl group at the sixth carbon is replaced by a hydrogen atom, resulting in the formation of a cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Anhydro-beta-D-mannopyranose-13C3 can be synthesized through the dehydration of beta-D-mannopyranose. The reaction typically involves heating beta-D-mannopyranose in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4). The reaction conditions include maintaining a temperature of around 100-150°C and a reaction time of several hours to ensure complete dehydration.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale dehydration processes. The compound is often produced as a byproduct of wood combustion or pyrolysis of cellulose or starch. The industrial process ensures high purity and yield, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 1,6-Anhydro-beta-D-mannopyranose-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of functional groups on the compound, typically using nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce alcohols or aldehydes as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, including glycosides and esters.

Scientific Research Applications

1,6-Anhydro-beta-D-mannopyranose-13C3 has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycoconjugates.

  • Biology: The compound is used in the study of glycoproteins and glycolipids, which are essential components of cell membranes and play a crucial role in cell signaling and recognition.

  • Medicine: It is utilized in the development of pharmaceuticals and therapeutic agents, particularly in the treatment of metabolic disorders and diseases related to carbohydrate metabolism.

  • Industry: this compound is used in the production of biofuels and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,6-anhydro-beta-D-mannopyranose-13C3 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in carbohydrate metabolism, influencing various biochemical processes. Its unique structure allows it to modulate the activity of glycosidases and glycosyltransferases, which are key enzymes in the biosynthesis and degradation of glycoconjugates.

Comparison with Similar Compounds

1,6-Anhydro-beta-D-mannopyranose-13C3 is similar to other anhydro sugars such as levoglucosan and 1,6-anhydro-beta-D-glucopyranose. it has unique properties that distinguish it from these compounds:

  • Levoglucosan: Levoglucosan is a 1,6-anhydro derivative of beta-D-glucopyranose, primarily formed by the pyrolysis of cellulose. While both compounds share similar structural features, this compound has distinct biological and chemical properties.

  • 1,6-Anhydro-beta-D-glucopyranose: This compound is structurally similar to this compound but differs in the arrangement of hydroxyl groups on the glucose ring. The differences in their chemical reactivity and biological activity make them suitable for different applications.

Properties

Molecular Formula

C6H10O5

Molecular Weight

165.12 g/mol

IUPAC Name

(1R,2S,3S,4S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5+,6-/m1/s1/i4+1,5+1,6+1

InChI Key

TWNIBLMWSKIRAT-SMFPAABOSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([13C@@H]([13C@@H]([13C@H](O1)O2)O)O)O

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O

Origin of Product

United States

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